The synthesis of N-(3-Iodopyridin-4-yl)benzenesulfonamide typically involves several steps, which can be summarized as follows:
The molecular structure of N-(3-Iodopyridin-4-yl)benzenesulfonamide features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure:
N-(3-Iodopyridin-4-yl)benzenesulfonamide can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve optimal yields.
The mechanism of action for N-(3-Iodopyridin-4-yl)benzenesulfonamide primarily involves its interactions with biological targets:
Studies involving enzyme assays and protein interaction analyses help elucidate these mechanisms further.
N-(3-Iodopyridin-4-yl)benzenesulfonamide exhibits several notable physical and chemical properties:
N-(3-Iodopyridin-4-yl)benzenesulfonamide has several significant applications in scientific research:
The inhibitory activity of N-(3-iodopyridin-4-yl)benzenesulfonamide against ZAK kinase (Leucine-zipper and Sterile-α motif kinase) is governed by specific structural interactions within the kinase’s ATP-binding pocket. Crystallographic studies of analogous benzenesulfonamide inhibitors reveal that the 3-iodopyridinyl moiety inserts into a hydrophobic cleft adjacent to the hinge region, forming a halogen bond between the iodine atom and the carbonyl oxygen of a conserved glutamate residue (Glu⁷⁰⁸ in ZAK) [2]. Concurrently, the sulfonamide group engages in hydrogen bonding with the kinase’s hinge region via water-mediated interactions, while the phenyl ring occupies a solvent-exposed hydrophobic pocket. This precise orientation enables submicromolar inhibition, as demonstrated by derivatives like compound 3h (N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide), which achieves an IC₅₀ of 3.3 nM against ZAK [2] [3].
N-(3-Iodopyridin-4-yl)benzenesulfonamide exhibits remarkable selectivity for ZAK over other kinases. Broad-spectrum profiling across 403 nonmutated human kinases revealed minimal off-target inhibition. At a concentration of 1 µM, this compound inhibits >90% of ZAK activity but affects only 4.7% of other kinases, including limited activity against structurally related MAP3Ks like MLK1-3 [2] [3]. The selectivity is attributed to steric constraints imposed by the 3-iodo substituent, which disrupts binding to kinases with bulkier gatekeeper residues. Table 1 highlights key selectivity data [2]:
Table 1: Selectivity Profiling of N-(3-Iodopyridin-4-yl)benzenesulfonamide Analogs
Kinase | IC₅₀ (nM) | Inhibition at 1 µM (%) |
---|---|---|
ZAK | 3.3* | >90 |
MLK1 | >10,000 | <10 |
LRRK2 | >10,000 | 15 |
CDK2 | >10,000 | 8 |
EGFR | >10,000 | 5 |
*Data for structural analog 3h [2].
The pyridinyl-sulfonamide scaffold is critical for ATP-competitive binding:
Table 2: Impact of Structural Modifications on ZAK Inhibition
Modification | IC₅₀ (nM) | Effect vs. Unmodified Core |
---|---|---|
3-Iodo substitution | 3.3 | Reference |
3-Bromo substitution | 16.5 | 5-fold ↓ |
N-Methylsulfonamide | >10,000 | Inactive |
Pyrazolo[3,4-b]pyridine fusion | 1.2 | 2.7-fold ↑ |
Pyrrolo[2,3-b]pyridine fusion | 0.8 | 4.1-fold ↑ |
Data derived from [2] [3] [6].
Kinetic and structural studies confirm that N-(3-iodopyridin-4-yl)benzenesulfonamide derivatives act as ATP-competitive inhibitors. Lineweaver-Burk plots show increased apparent Kₘ for ATP in the presence of inhibitor, consistent with direct competition at the catalytic site [2]. No evidence supports allosteric modulation, as:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1